2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-6-8-12(9-7-11)21-15(18-19-20-21)10-17-24(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNAFDUDWSAWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), reacts with a precursor molecule.
Sulfonamide Formation: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. The tetrazole ring may also contribute to binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
4-Nitro Analog (CAS 921124-22-3)
- Structure: Replaces the 2-fluoro group with a 4-nitro (-NO₂) substituent .
- Molecular Formula : C₁₅H₁₄N₆O₄S (MW = 374.4 g/mol).
- Key Differences :
- Electronic Effects : The nitro group is a stronger electron-withdrawing group than fluorine, which may reduce electron density in the benzene ring and alter binding affinity in biological targets.
- Metabolic Stability : Nitro groups are prone to metabolic reduction, whereas fluorine enhances stability by resisting oxidative metabolism .
- Synthetic Accessibility : Both compounds likely share similar synthetic routes (e.g., nucleophilic substitution or coupling reactions), though yields and purification steps may vary.
Candesartan Cilexetil Related Compound B (USP)
- Structure : Features a biphenyl-tetrazole system with a cyclohexyloxycarbonyloxyethyl ester .
- Molecular Formula : C₃₁H₃₀N₆O₆ (MW = 582.61 g/mol).
- Pharmacological Relevance: Tetrazole-containing compounds like Candesartan target angiotensin II receptors, suggesting the target compound may share similar receptor-binding motifs .
Tetrazole and Sulfonamide Derivatives
Compounds from Molecules (2013) highlight structural diversity in tetrazole-sulfonamide hybrids (Table 1):
Observations :
Molecular Weight : The target compound (347.4 g/mol) adheres more closely to Lipinski’s Rule of Five (MW < 500) than larger analogs like Compound 8 (586.5 g/mol), suggesting better drug-likeness .
Synthetic Yields : High yields (88–95%) for tetrazole derivatives in imply robust synthetic protocols, though fluorine or nitro substituents may require optimized conditions.
Acrylate (Compound 12): Introduces π-conjugation, possibly affecting electronic properties and reactivity.
Pharmacological Implications
The tetrazole moiety’s acidity (pKa ~4–5) enables ionic interactions with receptor residues, a feature shared with clinically used sartans. However, the benzenesulfonamide group may confer unique selectivity or off-target effects compared to biphenyl systems.
Biological Activity
2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, with the CAS number 921124-31-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its structure, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.4 g/mol. The compound features a fluoro group, a tetrazole moiety, and a benzenesulfonamide structure, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921124-31-4 |
| Molecular Formula | C₁₅H₁₄FN₅O₂S |
| Molecular Weight | 347.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with key signaling pathways involved in inflammation. It is hypothesized that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, similar to other tetrazole-containing compounds. This activity could be beneficial in treating inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamides. The compound's structure suggests it may act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary data indicate that it could interfere with cell cycle regulation and promote apoptotic pathways, particularly in solid tumors.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on several sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound at concentrations of 50 µM and above.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound effectively inhibited LPS-induced TNF-alpha release in THP-1 cells, suggesting its potential role as an anti-inflammatory agent. The IC50 value observed was approximately 0.5 mM, indicating moderate potency.
- Anticancer Activity : In a study involving various cancer cell lines such as HCT-15 (colon cancer) and MCF-7 (breast cancer), the compound exhibited IC50 values ranging from 3 to 10 µM. Mechanistic studies revealed that it induced G2/M phase arrest and modulated apoptosis-related proteins (Bcl-2 and Bax).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
